molecular formula C16H18N4O2 B2511487 3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide CAS No. 2034247-32-8

3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B2511487
CAS No.: 2034247-32-8
M. Wt: 298.346
InChI Key: WLLNYMRHLJPVFF-UHFFFAOYSA-N
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Description

3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methylpyrimidine.

    Coupling Reaction: The pyrimidine derivative is then coupled with N-phenylpyrrolidine-1-carboxamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Agriculture: It is explored for its fungicidal and pesticidal properties, making it a candidate for crop protection.

    Material Science: The compound’s unique chemical structure makes it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide stands out due to its unique combination of a pyrimidine ring and a pyrrolidine carboxamide moiety. This structural uniqueness contributes to its diverse range of applications and potential for further development in various fields.

Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)oxy-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-17-9-7-15(18-12)22-14-8-10-20(11-14)16(21)19-13-5-3-2-4-6-13/h2-7,9,14H,8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLNYMRHLJPVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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